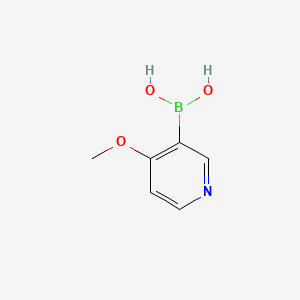

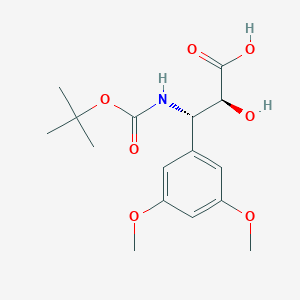

4-氯-2-苯基吡啶

描述

4-Chloro-2-phenylpyridine is a compound that is related to various pyridine derivatives, which are of interest due to their potential applications in coordination chemistry and materials science. Although the provided papers do not directly discuss 4-Chloro-2-phenylpyridine, they do provide insights into the synthesis and characterization of structurally related compounds. For instance, the synthesis of bipyridine derivatives and their complexation with metals can offer a parallel to understanding the chemistry of 4-Chloro-2-phenylpyridine.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions including oxidation, nitration, bromination, deoxidation, and coupling reactions such as the Suzuki coupling. These methods are indicative of the types of reactions that might be employed in the synthesis of 4-Chloro-2-phenylpyridine. For example, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine as described in the second paper involves a series of well-established organic transformations that could be adapted for the synthesis of 4-Chloro-2-phenylpyridine .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray diffraction, which provides information on the arrangement of atoms within the crystal and the geometry around the metal centers when forming complexes. The third paper describes the molecular structure of a terpyridine derivative, which, like 4-Chloro-2-phenylpyridine, contains a phenyl group attached to a pyridine ring. The described compound exhibits a planar configuration, which could be similar to the geometry expected for 4-Chloro-2-phenylpyridine .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The presence of a chloro and a phenyl group in 4-Chloro-2-phenylpyridine would affect its reactivity in chemical reactions, such as coordination to metal centers. The papers suggest that pyridine derivatives can form complexes with transition metals, and these interactions are often mediated by nitrogen atoms in the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, including 4-Chloro-2-phenylpyridine, can be studied using various spectroscopic techniques. For instance, the second paper mentions the use of UV-Vis and photoluminescence spectra to study the properties of a bipyridine derivative in ethanol. These techniques could also be applied to 4-Chloro-2-phenylpyridine to understand its electronic properties and behavior in solution .

科学研究应用

合成和结构的环金属配合物

4-氯-2-苯基吡啶在合成用于制备Ir(III)环金属化合物的功能化多吡啶配体中起着作用。这些化合物表现出发光性质,并且被研究其光物理性质和氧化还原行为 (Neve et al., 1999)。

除草活性

使用4-氯-2-苯基吡啶合成的苯基吡啶已经被研究其除草活性。它们的制备遵循Suzuki型偶联条件,并且已经显示出对各种阔叶和禾本科杂草物种的有效性 (Schäfer等,2003)。

配位化合物

4-氯-2-苯基吡啶用于与有机锡卤化物创建配位化合物。这些化合物已经被研究其结构性质,重点放在红外光谱分析上 (Poller & Toley,1967)。

摩尔克尔常数和构象

已经对4-氯-2-苯基吡啶的摩尔克尔常数进行了研究,为其非平面结构提供了见解。这项研究有助于理解这类化合物的电子性质和分子构象 (Huang, 1969)。

金属配合物的合成和表征

4-氯-2-苯基吡啶用于合成和表征各种金属配合物。这些配合物已经被研究其结构、热性质和光物理性质,有助于新材料和催化剂的开发 (Takjoo et al., 2013)。

潜在抗肿瘤剂

已经对4-氯-2-苯基吡啶衍生物的抗肿瘤性质进行了研究,一些化合物显示出强大的抗肿瘤活性 (Agrawal et al., 1975)。

安全和危害

Chemicals similar to 4-Chloro-2-phenylpyridine are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are mainly the respiratory system .

未来方向

The pyrrolidine ring, a part of 4-Chloro-2-phenylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . Additionally, 2-phenylpyridine moieties have shown potential for the discovery of novel and effective insecticides .

属性

IUPAC Name |

4-chloro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRWDRFLYBYSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376506 | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylpyridine | |

CAS RN |

57311-18-9 | |

| Record name | 4-Chloro-2-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57311-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)